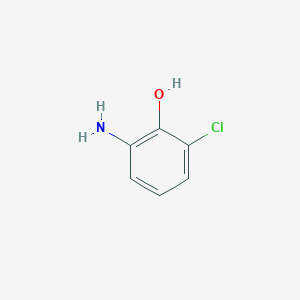

2-Amino-6-chlorophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-6-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUIIUKFPLUUSGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424552 | |

| Record name | 2-amino-6-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38191-33-2 | |

| Record name | 2-amino-6-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Chemical Research

In the broad field of chemical research, 2-Amino-6-chlorophenol is primarily recognized as a crucial intermediate in organic synthesis. lookchem.com Its structural properties, defined by the presence of reactive functional groups, allow it to participate in a variety of chemical reactions to form a diverse array of derivatives.

The compound's utility stems from its identity as a substituted aromatic phenol (B47542). This classification points to its role as a foundational component for creating more elaborate molecular structures. Researchers utilize this compound as a starting material, or precursor, for the synthesis of targeted molecules with specific functions and properties. For instance, it is a known precursor in the synthesis of certain HT2C receptor agonists, which are subjects of study in medicinal chemistry. chemicalbook.com Its chemical reactivity is central to its role in building complex organic frameworks.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| CAS Number | 38191-33-2 | lookchem.comnih.gov |

| Molecular Formula | C₆H₆ClNO | lookchem.comnih.gov |

| Molecular Weight | 143.57 g/mol | lookchem.comnih.gov |

| Melting Point | 80-81°C | lookchem.com |

| Boiling Point | 247°C | lookchem.com |

| Density | 1.406 g/cm³ | lookchem.com |

Interdisciplinary Relevance of 2 Amino 6 Chlorophenol

The applicability of 2-Amino-6-chlorophenol extends beyond pure chemical synthesis into several other scientific and industrial domains. This interdisciplinary relevance underscores its significance as a versatile chemical compound.

Pharmaceutical Industry: The compound serves as a key intermediate in the synthesis of various pharmaceuticals. lookchem.com Its structure is a component in the development of new drug candidates. Ongoing research seeks to fully understand its potential in therapeutic applications, including the synthesis of molecules with potential anti-cancer properties. lookchem.com

Cosmetic Industry: this compound is used in the production of hair dyes. lookchem.com More specifically, its derivative, 2-amino-6-chloro-4-nitrophenol (B3029376), is a well-established hair colorant used in both semi-permanent and oxidative hair dye formulations. nbinno.comshubhamspecialty.comcir-safety.org The parent compound is the starting point for producing this important dye intermediate.

Chemical and Material Science: Its inherent chemical properties suggest potential applications in broader chemical synthesis and material science. lookchem.com It is a precursor for various dyes and pigments. For example, its nitrated derivative is used to synthesize azo dyes for the textile, paper, and leather industries. nbinno.com

Academic Research Tool: Due to its defined structure and reactivity, it is used as a research tool in a variety of scientific investigations to advance scientific knowledge and innovation. lookchem.comnbinno.com

Historical Overview of Research Pertaining to 2 Amino 6 Chlorophenol

The use of its derivative, 2-amino-6-chloro-4-nitrophenol (B3029376), in commercial products prompted regulatory and scientific reviews. A submission regarding this derivative was made to the European Scientific Committee on Cosmetics (SCC) in 1992, and it was reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel in 1997. cir-safety.orgeuropa.eu These events indicate that industrial synthesis and research into the parent compound, 2-Amino-6-chlorophenol, were established by at least the early 1990s to supply the necessary precursors for these applications. The continued use and study of its derivatives have maintained a steady interest in the synthesis and properties of the parent compound.

Current Research Gaps and Motivations for Further Investigation of 2 Amino 6 Chlorophenol

Established Synthetic Routes and Precursor Chemistry

The most prevalent and historically significant method for synthesizing this compound is the reduction of its corresponding nitro compound, 2-chloro-6-nitrophenol (B183082). This precursor is typically synthesized by the selective nitration of 2-chlorophenol (B165306).

The reduction of the nitro group can be accomplished through several established routes:

Catalytic Hydrogenation: This is a widely used modern method involving the hydrogenation of 2-chloro-6-nitrophenol using a heterogeneous catalyst. Common catalysts include platinum on carbon (Pt/C) or palladium on carbon (Pd/C). acs.orgias.ac.in The reaction is typically carried out under hydrogen pressure in a suitable solvent like ethanol (B145695). While efficient, care must be taken, especially with Pd/C, to avoid reductive dehalogenation, where the chloro group is also removed. smolecule.com

Metal-Acid Reduction: A classic approach involves the use of a metal, such as iron, tin, or zinc, in an acidic medium like hydrochloric acid. njit.edu For instance, the reduction of a related compound, 2-amino-4-chlorophenol-6-sulfonic acid, from its nitro precursor using stannous chloride and hydrochloric acid resulted in an 81% yield. njit.edu These methods are robust but generate significant inorganic waste, making them less environmentally favorable than catalytic routes.

The primary precursors for these routes are 2-chlorophenol, which is nitrated to 2-chloro-6-nitrophenol, and 2-chloro-6-nitrophenol itself. nih.gov The purity of the starting material is crucial, as it can significantly impact the yield of the final product. njit.edu

Table 1: Comparison of Reducing Agents for Nitroarene Reduction

| Reducing System | Typical Substrate | Reported Yield | Key Features | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation (Pd/C, Pt/C) | Chloronitrophenol derivatives | 70-83% | High efficiency, clean byproducts (water), catalyst is recyclable. | njit.edu |

| Stannous Chloride (SnCl₂)/HCl | Chloronitrophenol derivatives | ~81% | High yield, effective for selective nitro reduction. | njit.edu |

| Iron (Fe)/HCl | p-Nitrobenzene | High | Cost-effective, traditional method, generates iron sludge waste. | chemicalbook.com |

| Raney Nickel | Chloronitrophenol derivatives | ~70% | Effective for selective nitro reduction while preserving chloro groups. | smolecule.com |

Novel Approaches in the Synthesis of this compound

Recent research has focused on developing more efficient, selective, and sustainable methods for synthesizing aminophenols.

Transition Metal Catalysis: Beyond standard hydrogenation catalysts, novel systems are being explored. A Ni-B/SiO₂ amorphous catalyst has been used for the preparation of 2-amino-4,6-dichlorophenol, achieving high conversion (99.8%) and selectivity (99.0%). google.com Such catalysts offer the potential for high selectivity in the reduction of chloronitrophenols. In a more advanced approach, excited-state copper catalysis has been developed for the direct synthesis of acylated 2-aminophenol (B121084) derivatives from nitroarenes and acyl chlorides, providing a streamlined protocol under mild conditions. nih.gov This method leverages the excited-state reactivity of the nitroarene itself. nih.gov

Organocatalysis: While direct organocatalytic synthesis of this compound is not widely reported, organocatalysis is heavily utilized in reactions involving aminophenols. For example, hindered aminophenols can serve as highly efficient organocatalysts for asymmetric additions to imines. beilstein-journals.org Chiral thiourea (B124793) derivatives and other bifunctional organocatalysts are used to activate substrates in various asymmetric reactions, showcasing the potential for creating complex, chiral molecules starting from aminophenol scaffolds. rsc.org These principles could be extended to develop asymmetric syntheses that incorporate the this compound structure.

The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis.

Prevention: Choosing synthetic routes like catalytic hydrogenation over metal-acid reductions minimizes waste generation.

Atom Economy: Catalytic hydrogenation of 2-chloro-6-nitrophenol with H₂ has a high atom economy, as the only byproduct is water. In contrast, a tin reduction has a poor atom economy due to the formation of tin salt waste.

Catalysis: The use of recyclable heterogeneous catalysts (e.g., Pt/C) is superior to stoichiometric reagents (e.g., Fe, SnCl₂), which are consumed in the reaction and generate waste. wiley.com

Safer Solvents and Auxiliaries: Research into using greener solvents is ongoing. While many reductions are performed in alcohols like ethanol, the use of water or ionic liquids as reaction media is a key goal. chemicalbook.comresearchgate.net For example, a solvent-free synthesis of related compounds using phase transfer catalysis has been described. tandfonline.com

Flow chemistry offers significant advantages for the synthesis of this compound, particularly for catalytic hydrogenations. mdpi.com By passing a solution of 2-chloro-6-nitrophenol through a heated tube packed with a supported catalyst (a packed-bed reactor), a continuous process can be established. researchgate.net This approach offers superior control over reaction parameters like temperature and pressure, enhanced heat and mass transfer, and improved safety, especially when handling hydrogen gas. mdpi.com The modular nature of flow chemistry also allows for "telescoped" reactions, where multiple synthetic steps, such as nitration followed by reduction, could be performed consecutively in a single, continuous line. mdpi.com

Green Chemistry Principles in this compound Synthesis

Optimization of Synthetic Yields and Reaction Selectivity

Optimizing the synthesis of this compound involves careful control over reaction parameters to maximize yield and, crucially, to ensure the selective reduction of the nitro group without affecting the chloro substituent.

Catalyst Choice: The choice of catalyst is paramount for selectivity. While Pd/C is active, it can sometimes lead to dehalogenation. Catalysts like Pt/C or specific nickel-based systems can offer better selectivity for the desired product. smolecule.comnjit.edugoogle.com

Solvent Polarity: The rate of catalytic hydrogenation often increases with the polarity of the solvent. acs.orgias.ac.in

Temperature and Pressure: In catalytic hydrogenation, these parameters must be carefully balanced. Higher temperatures and pressures can increase the reaction rate but may also promote undesirable side reactions like dehalogenation.

pH Control: In metal-acid reductions, the concentration of the acid is a key parameter. In catalytic systems, the pH can influence catalyst activity and stability.

Purity of Precursors: Using highly pure 2-chloro-6-nitrophenol is essential for achieving high yields and simplifying purification. njit.edu

Table 2: Parameters for Optimizing the Synthesis of this compound

| Parameter | Objective | Typical Conditions/Considerations | Reference |

|---|---|---|---|

| Catalyst | Maximize activity and selectivity (prevent dehalogenation) | Pt/C, Raney Nickel, or specialized Ni-B catalysts are often preferred over standard Pd/C. | smolecule.comnjit.edugoogle.com |

| Solvent | Increase reaction rate | Polar solvents like ethanol or methanol (B129727) are commonly used. | acs.orgsmolecule.com |

| Temperature | Balance reaction rate with selectivity | Mild to moderate temperatures (e.g., 333-353 K) are often optimal to avoid side reactions. | google.com |

| Hydrogen Pressure | Ensure sufficient H₂ for reduction | Typically 0.5-1.0 MPa; higher pressures can increase rate but may reduce selectivity. | google.com |

| Substrate Purity | Maximize yield and simplify purification | Use of recrystallized or chromatographically pure 2-chloro-6-nitrophenol. | njit.edu |

Purification Techniques for Academic Synthesis of this compound

After synthesis, the crude this compound must be purified to remove unreacted starting materials, catalysts, and byproducts. Standard laboratory techniques include:

Recrystallization: This is a common and effective method for purifying solid this compound. A typical solvent system is a mixture of ethanol and water. researchgate.net The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the purified product crystallizes out, leaving impurities in the solution.

Column Chromatography: For more difficult separations or to achieve very high purity, silica (B1680970) gel column chromatography is employed. A solvent system of varying polarity, such as a gradient of methanol in dichloromethane, is used to elute the components from the column.

Acid-Base Extraction: The amphoteric nature of this compound (containing a basic amino group and an acidic phenolic group) can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute acid to remove basic impurities, followed by a wash with a dilute base to remove acidic impurities. The product itself can be extracted into either aqueous acid or base and then re-precipitated by adjusting the pH.

Filtration: In catalytic hydrogenations, the solid heterogeneous catalyst is easily removed by simple filtration after the reaction is complete. google.com

The purity of the final product is typically confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govcir-safety.org

Electrophilic Aromatic Substitution Reactions Involving this compound

The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the directing effects of its three substituents: the amino (-NH2), hydroxyl (-OH), and chloro (-Cl) groups. Both the amino and hydroxyl groups are strong activating groups and ortho-, para-directors due to their ability to donate electron density to the aromatic ring through resonance. Conversely, the chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it also directs incoming electrophiles to the ortho and para positions. The interplay of these effects determines the regioselectivity of EAS reactions.

A notable example of an electrophilic aromatic substitution reaction is the nitration of this compound. This reaction, typically carried out using nitric acid under controlled conditions, yields 2-amino-6-chloro-4-nitrophenol (B3029376). In this case, the nitro group is directed to the position para to the hydroxyl group and ortho to the amino group.

Nucleophilic Substitution and Addition Reactions of this compound

The functional groups of this compound, namely the amino and hydroxyl groups, are susceptible to nucleophilic substitution and addition reactions. The amino group can act as a nucleophile, participating in reactions such as acylation and alkylation. For instance, it can react with carboxylic acid chlorides or anhydrides. smolecule.comgoogle.com A specific example involves the reaction with acetic anhydride (B1165640) to form N-(3-chloro-2-hydroxy-5-nitrophenyl)acetamide, which can then be further modified. google.com

The chlorine atom on the aromatic ring can undergo nucleophilic aromatic substitution (SNAr), although this typically requires harsh conditions or the presence of strongly activating groups. In a related compound, 2-(aminomethyl)-6-chlorophenol (B13565350), the chlorine at the C-6 position can be substituted by a hydroxide (B78521) ion or ammonia (B1221849) under elevated temperatures. Mechanistic studies suggest these reactions proceed via a two-step SNAr mechanism.

Oxidation and Reduction Pathways of this compound

The amino and hydroxyl groups of this compound are susceptible to oxidation. The amino group can be oxidized to form nitroso or nitro derivatives. Conversely, derivatives of this compound can be synthesized through reduction reactions. A common synthetic route to aminophenols involves the reduction of a corresponding nitrophenol. For example, 2-amino-6-chloro-4-nitrophenol can be synthesized by nitrating this compound, and the nitro group of this product can be subsequently reduced. smolecule.com Various reducing agents can be employed, with catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon being a common method for reducing nitro groups to amines. smolecule.comnjit.edu

Acid-Base Properties and Protonation Equilibria of this compound

This compound is an amphoteric compound, capable of acting as both a weak acid and a weak base. The phenolic hydroxyl group can donate a proton, exhibiting acidic properties, while the amino group can accept a proton, showing basic properties. The predicted pKa for this compound is approximately 8.28. chemicalbook.comguidechem.com

The acidity and basicity are influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing chlorine atom increases the acidity of the phenolic proton compared to phenol (B47542) itself. Theoretical studies on chlorophenols have shown that 2-chlorophenols are generally more acidic than other isomers due to the inductive effect on the OH group. researchgate.net The speciation of this compound and its derivatives in solution is pH-dependent, which is a critical consideration in biological and chemical systems. The hydrochloride salt of this compound enhances its water solubility compared to the free base form. vulcanchem.com

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

The kinetics of reactions involving this compound are influenced by factors such as temperature, solvent, and the concentration of reactants. For instance, in the synthesis of 2-amino-4-chlorophenol-6-sulfonic acid from a related precursor, rate studies on the hydrolysis step indicated that the concentration and strength of the base are crucial for the conversion. njit.edu

Thermodynamic considerations also play a role in the feasibility and outcome of reactions. For example, the formation of hydrogen-bonded complexes between chlorophenols and amines is influenced by the pKa values of the interacting species, and the proton transfer process can be controlled by both enthalpy and entropy. researchgate.net While specific kinetic and thermodynamic data for many reactions of this compound are not extensively documented in readily available literature, studies on analogous compounds provide insights into the principles governing these transformations.

Elucidation of Reaction Mechanisms via Spectroscopic and Computational Approaches

Spectroscopic techniques are invaluable for elucidating the mechanisms of reactions involving this compound and for characterizing its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is used to confirm the positions of substituents on the aromatic ring.

Fourier-Transform Infrared (FT-IR) spectroscopy can identify characteristic functional groups, with typical peaks for N-H stretching around 3400 cm⁻¹, phenolic O-H stretching around 3200 cm⁻¹, and C-F vibrations (in fluorinated derivatives) between 1100–1250 cm⁻¹.

Mass Spectrometry (MS) , particularly high-resolution techniques like ESI-MS or EI-MS, confirms the molecular weight of the compounds.

Computational methods, such as Density Functional Theory (DFT), are employed to study the molecular structure, physicochemical properties, and the influence of substituents on factors like intramolecular hydrogen bonding in chlorophenols. researchgate.net These theoretical calculations can also help in understanding reaction mechanisms, such as the two-step SNAr mechanism proposed for nucleophilic substitution reactions. Electron Paramagnetic Resonance (EPR) spectroscopy has been used to study radical intermediates in the nucleophilic aromatic substitution of halophenols. osti.gov

Functionalization of the Amine Moiety

The amino group (-NH2) in this compound is a primary nucleophilic center, readily participating in various reactions to form new carbon-nitrogen or heteroatom-nitrogen bonds. Its reactivity is modulated by the electronic effects of the other ring substituents.

Acylation involves the introduction of an acyl group (R-C=O) onto the nitrogen atom of the amino moiety, typically forming an amide linkage. This transformation is fundamental in organic synthesis for protecting the amine group or for building more complex molecular architectures. The reaction generally proceeds by treating this compound with an acylating agent such as an acid chloride or acid anhydride. For instance, the acylation of the related compound 2-amino-4-chlorophenol (B47367) is a key step in the synthesis of 2-acetamido-6-acetylphenol. google.com Similarly, derivatives of 2-amino-6-chloro-4-nitrophenol can be prepared by reacting it with carboxylic acid chlorides (R-COCl) or anhydrides (O(COR)2). google.com The resulting N-acylated products have altered chemical properties; for example, modifications like acylation at the amino position can modulate the binding affinity and selectivity of the molecule towards biological targets. vulcanchem.com

Table 1: Examples of Acylation Reactions

| Reactant | Acylating Agent | Product Type | Significance |

|---|---|---|---|

| This compound derivative | Acid Chloride (R-COCl) | N-Acyl derivative (Amide) | Protection of amine group, synthesis of complex molecules. google.com |

| This compound derivative | Acid Anhydride (O(COR)₂) | N-Acyl derivative (Amide) | Alters electronic and steric properties. google.com |

| 2-Amino-4-chlorophenol | Acetic Anhydride | 2-Acetamido-4-chlorophenol | Intermediate in multi-step synthesis. google.com |

The nitrogen atom of the amino group can also be functionalized through alkylation and arylation, which involve the formation of a new carbon-nitrogen bond.

Alkylation replaces one or both hydrogen atoms of the primary amine with an alkyl group. This can be achieved using various alkylating agents, such as alkyl halides. smolecule.comresearchgate.net For example, the synthesis of 2-(2-Amino-6-chlorophenyl)ethanol derivatives can be accomplished through alkylation reactions with appropriate alkyl halides under basic conditions. smolecule.com A specific method for the alkylation of 2-amino-6-chloro-4-nitrophenol involves dissolving it in a carboxylic acid and then treating it with sodium borohydride. google.com

Arylation introduces an aryl group to the amino function. This is often accomplished via transition metal-catalyzed cross-coupling reactions. Selective N-arylation of aminophenols can be achieved with high yields using palladium-based catalysts like the BrettPhos precatalyst, even with electron-rich, deficient, or neutral aryl bromides. nih.gov Copper-catalyzed systems are also effective; for instance, using copper(I) iodide (CuI) with 2-aminophenol as the ligand can yield the mono-N-arylated product selectively, with no O-arylated byproduct observed. nih.govmit.edu These methods allow for the precise construction of N-aryl aminophenol derivatives, which are valuable in medicinal chemistry and materials science. nih.gov

Table 2: N-Alkylation and N-Arylation Methods

| Reaction Type | Reagents/Catalysts | Product | Key Features |

|---|---|---|---|

| Alkylation | Alkyl halides, Base | N-Alkyl-2-amino-6-chlorophenol | Synthesis of amine derivatives. smolecule.com |

| Alkylation | Carboxylic acid, NaBH₄ | N-Alkyl-2-amino-6-chloro-4-nitrophenol | Simple isolation by dilution with water. google.com |

| Arylation | Aryl bromide, Pd-catalyst (BrettPhos) | N-Aryl-2-amino-6-chlorophenol | High chemoselectivity and excellent yields. nih.gov |

| Arylation | Aryl iodide, CuI / 2-aminophenol ligand | N-Aryl-2-amino-6-chlorophenol | Good to excellent yields of mono-N-arylation product. mit.edu |

The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. researchgate.net This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The reaction is foundational for the synthesis of various heterocyclic compounds. For example, the condensation of 2-aminophenols with carbonyl compounds is a classic method for synthesizing benzoxazoles, which requires the intramolecular cyclization of the intermediate Schiff base. d-nb.info A related compound, 2-amino-5-chlorophenol, reacts with acetylferrocene (B1663952) to generate ferrocenyl Schiff bases that incorporate a phenol group. These condensation reactions are versatile, often catalyzed by mild acidic or basic conditions, and are crucial for creating ligands for metal complexes and biologically active molecules. researchgate.netresearchgate.net

Alkylation and Arylation Reactions

Chemical Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is another key site for functionalization, exhibiting reactivity as a nucleophile and as a proton donor. Its position ortho to the amino group allows for cooperative effects in certain reactions, particularly in chelation.

Etherification involves the conversion of the hydroxyl group into an ether linkage (R-O-R'). A notable example is the O-arylation of this compound with an activated aryl halide to form a diaryl ether. The synthesis of Methyl 3-(2-amino-6-chlorophenoxy)benzoate can be achieved through the O-arylation of methyl 3-hydroxybenzoate with this compound, often using copper catalysis. vulcanchem.com

Esterification converts the hydroxyl group into an ester (R-O-C=O-R'). This is typically achieved by reaction with a carboxylic acid, acid chloride, or anhydride. semanticscholar.org For instance, the hydroxyl group in the related structure 2-(2-Amino-6-chlorophenyl)ethanol can undergo acylation to form esters. smolecule.com These reactions modify the polarity and chemical properties of the parent molecule, which is a common strategy in the development of prodrugs and specialty chemicals.

Table 3: Etherification and Esterification of the Phenolic Group

| Reaction Type | Reagents | Functional Group Formed | Application |

|---|---|---|---|

| O-Arylation (Etherification) | Methyl 3-hydroxybenzoate, Copper catalyst | Ether (-O-) | Building block for complex organic molecules. vulcanchem.com |

| Esterification | Carboxylic acid / Acid chloride | Ester (-O-C=O-) | Modification of polarity and reactivity. smolecule.comsemanticscholar.org |

The phenolic hydroxyl group, in concert with the adjacent amino group, gives this compound the ability to act as a bidentate chelating agent for various metal ions. ambeed.com Polyphenolic compounds are well-known metal chelators, forming stable five- or six-membered rings with transition metals like iron (Fe) and copper (Cu). nih.gov The chelation potential is heavily dependent on the arrangement of hydroxyl and other functional groups. nih.gov In this compound, the ortho-disposed -OH and -NH2 groups can coordinate with a metal ion, a process that is often pH-dependent. nih.govekb.eg This chelation prevents the metal ion from participating in other reactions, such as the Fenton reaction which generates reactive oxygen species. ekb.eg The formation of these metal chelates is crucial in various applications, including the development of antioxidants, catalytic systems, and metal sequestering agents. ekb.egresearchgate.net

Etherification and Esterification Reactions

Substitution and Functional Group Interconversion at the Chloro Position

The chloro group in this compound is susceptible to nucleophilic aromatic substitution (NAS) reactions, although its reactivity is influenced by the electronic effects of the amino and hydroxyl groups. While direct studies on this compound are limited in publicly available literature, the reactivity of the closely related compound, 2-amino-6-chloro-4-nitrophenol, provides valuable insights. The electron-withdrawing nitro group in the para-position of 2-amino-6-chloro-4-nitrophenol enhances the electrophilicity of the carbon atom attached to the chlorine, making it more susceptible to nucleophilic attack. However, the amino and hydroxyl groups, being ortho- and para-directing activators, can have a counteracting effect.

In the case of 2-amino-6-chloro-4-nitrophenol, the chloro substituent can undergo nucleophilic aromatic substitution under basic or nucleophile-rich conditions. For instance, reaction with a hydroxide ion source like aqueous sodium hydroxide can lead to the displacement of the chloride to form the corresponding diol. Similarly, alkoxides such as methoxide (B1231860) can also displace the chloro group, although potentially with lower efficiency due to steric hindrance from the adjacent substituents.

It is important to note that the reaction conditions, including the nature of the nucleophile, solvent, and temperature, play a crucial role in the outcome of these substitution reactions. The steric and electronic effects of the amino and nitro groups can influence the rate of substitution compared to simpler chlorophenols.

Table 1: Nucleophilic Aromatic Substitution Reactions of 2-Amino-6-chloro-4-nitrophenol

| Nucleophile | Conditions | Product | Reaction Efficiency |

|---|---|---|---|

| Hydroxide ion | 10% aq. NaOH, 80°C, 2 hrs | 2-Amino-4-nitrophenol-6-ol | 72% yield |

Data extrapolated from studies on 2-amino-6-chloro-4-nitrophenol and may not be fully representative for this compound due to the differing electronic effects of the nitro group.

Functional group interconversion can also be achieved. For example, alkylation reactions using appropriate alkyl halides under basic conditions can lead to the formation of ethanol derivatives. smolecule.com

Formation of Heterocyclic Compounds Incorporating this compound Derivatives

The ortho-disposed amino and hydroxyl groups of this compound provide a reactive scaffold for the synthesis of various heterocyclic compounds, most notably benzoxazoles. Benzoxazoles are an important class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science.

The condensation of 2-aminophenols with aldehydes or carboxylic acids and their derivatives is a common and effective method for the synthesis of 2-substituted benzoxazoles. nih.govnih.govijpbs.comorganic-chemistry.org In the case of this compound derivatives, such as 2-amino-4-chlorophenol, they readily react with various aromatic aldehydes under different catalytic conditions to yield the corresponding benzoxazole (B165842) derivatives. nih.govnih.gov

A variety of catalysts can be employed to facilitate this cyclocondensation reaction, including Brønsted acidic ionic liquids and Lewis acids. nih.govnih.gov For example, a Brønsted acidic ionic liquid gel has been shown to be an efficient heterogeneous catalyst for the solvent-free synthesis of benzoxazoles from 2-amino-4-chlorophenol and various aromatic aldehydes at elevated temperatures. nih.gov This method offers high yields for a range of substrates. nih.govacs.org Another green approach involves the use of a Lewis acidic ionic liquid supported on magnetic nanoparticles under solvent-free sonication, which also provides the corresponding benzoxazole products in acceptable yields. nih.gov

The general reaction involves the initial formation of a Schiff base between the amino group of the aminophenol and the aldehyde, followed by an intramolecular cyclization with the elimination of a water molecule to form the benzoxazole ring. The presence of the chloro substituent on the benzoxazole ring provides a handle for further functionalization.

Table 2: Synthesis of Benzoxazole Derivatives from 2-Amino-4-chlorophenol and Aromatic Aldehydes

| Aldehyde | Catalyst System | Conditions | Product Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde | Brønsted acidic ionic liquid gel | 130 °C, solvent-free | High | nih.govacs.org |

This data is based on reactions with 2-amino-4-chlorophenol, a structural isomer of this compound. Similar reactivity is expected for this compound.

Polymerization Reactions Involving this compound as a Monomer

This compound possesses the necessary functional groups—an amino group and a phenolic hydroxyl group—to act as a monomer in polymerization reactions. acs.org The amino and hydroxyl groups can participate in polycondensation or oxidative polymerization reactions to form aromatic polymers with specific properties.

While specific studies on the homopolymerization of this compound are not extensively documented, the polymerization of related aminophenol derivatives provides a strong indication of its potential as a monomer. For instance, the chemical and electrochemical oxidative polymerization of other aminophenols, such as 2-amino-4-tert-butylphenol, has been reported to yield polymers with phenoxazine (B87303) rings as the basic structural unit. researchgate.net It is plausible that this compound could undergo a similar oxidative polymerization, potentially initiated by chemical oxidants or electrochemical means, to form a poly(this compound). The resulting polymer would be expected to have a polyphenoxazine-like structure.

Furthermore, this compound can be utilized as a monomer in the synthesis of covalent triazine polymers through nucleophilic substitution reactions with cyanuric chloride. rsc.org In this type of polymerization, the amino group of the aminophenol acts as a nucleophile, displacing the chlorine atoms on the cyanuric chloride to form a cross-linked polymer network.

The properties of the resulting polymers, such as solubility, thermal stability, and electronic properties, would be influenced by the presence of the chloro and hydroxyl substituents on the polymer backbone. These substituents could also serve as sites for post-polymerization modification to further tune the material's properties.

Advanced Analytical Characterization Techniques for 2 Amino 6 Chlorophenol and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a compound with high accuracy and for studying its fragmentation pathways. measurlabs.com For 2-amino-6-chlorophenol, HRMS provides an exact mass measurement, which is used to confirm its molecular formula.

The molecular formula of this compound is C₆H₆ClNO. nih.gov The theoretical monoisotopic mass is 143.0137915 Da. nih.gov HRMS analysis, often performed on instruments like an Orbitrap, can measure this mass with an accuracy of less than 5 ppm, unequivocally confirming the elemental composition. measurlabs.comacs.org In addition to the neutral molecule, HRMS can identify various adducts formed in the ion source, with predicted collision cross-section (CCS) values aiding in their identification. uni.lu

Table 1: Predicted HRMS Adducts and Exact Masses for this compound

| Adduct Formula | Adduct Type | Theoretical m/z |

|---|---|---|

| [C₆H₆ClNO + H]⁺ | [M+H]⁺ | 144.02108 |

| [C₆H₆ClNO + Na]⁺ | [M+Na]⁺ | 166.00302 |

| [C₆H₆ClNO + K]⁺ | [M+K]⁺ | 181.97696 |

| [C₆H₆ClNO - H]⁻ | [M-H]⁻ | 142.00652 |

Data sourced from predicted values. uni.lu

Fragmentation analysis via tandem MS (MS/MS) provides structural information. For chlorinated aromatic compounds, a common fragmentation pathway involves the loss of hydrochloric acid (HCl). nih.gov The fragmentation of the this compound molecular ion (m/z 143) would likely yield characteristic fragment ions that can be used to confirm the connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, DEPT, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the detailed molecular structure of organic compounds in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments can provide a complete assignment of all proton and carbon signals, confirming the substitution pattern of this compound.

¹H NMR: The ¹H NMR spectrum would show distinct signals for the three aromatic protons and the protons of the amino (-NH₂) and hydroxyl (-OH) groups. The aromatic protons would appear as a multiplet system, with their chemical shifts and coupling constants being characteristic of the 1,2,3-trisubstituted benzene (B151609) ring. The -OH and -NH₂ protons would appear as broad singlets that are exchangeable with D₂O.

¹³C NMR: The ¹³C NMR spectrum would display six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts are influenced by the attached substituents (-Cl, -OH, -NH₂). The carbon atoms directly bonded to the electronegative oxygen and chlorine atoms would be significantly deshielded, appearing at a lower field. Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between CH and quaternary carbons. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1 (-OH) | - | ~145-150 |

| C2 (-NH₂) | - | ~135-140 |

| C3 | ~6.7-6.9 | ~115-120 |

| C4 | ~6.9-7.1 | ~120-125 |

| C5 | ~6.6-6.8 | ~118-122 |

| C6 (-Cl) | - | ~120-125 |

| -OH | ~5.0-6.0 (broad) | - |

| -NH₂ | ~4.0-5.0 (broad) | - |

Note: These are estimated values based on substituent effects and data from similar compounds.

2D NMR:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent aromatic protons, helping to assign their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for the unambiguous assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is crucial for confirming the substitution pattern by showing, for example, a correlation from an aromatic proton to the quaternary carbons bearing the -OH, -NH₂, and -Cl groups. The use of such 2D NMR techniques is standard for confirming halogenation positions on aromatic rings. researchgate.net

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. spectroscopyonline.com The techniques are complementary and provide a molecular fingerprint. americanpharmaceuticalreview.com

For this compound, the spectra would be characterized by vibrations of the O-H, N-H, C-Cl, and substituted benzene ring moieties. The presence of both -OH and -NH₂ groups allows for intramolecular hydrogen bonding, which can influence the position and shape of their stretching bands.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200-3550 (broad) | Position influenced by hydrogen bonding. |

| Amino (-NH₂) | N-H Asymmetric Stretch | ~3450 | Primary amines typically show two N-H bands. |

| Amino (-NH₂) | N-H Symmetric Stretch | ~3350 | |

| Amino (-NH₂) | N-H Scissoring | 1580-1650 | |

| Aromatic Ring | C=C Stretch | 1450-1600 | Multiple bands expected. |

| Phenol (B47542) | C-O Stretch | 1200-1260 | |

| Aryl Amine | C-N Stretch | 1250-1340 | |

| Aryl Chloride | C-Cl Stretch | < 840 | |

| Aromatic Ring | C-H Out-of-plane Bend | 750-900 | Pattern is indicative of substitution. |

Note: Values are based on typical ranges and data from analogous compounds. researchgate.net

Conformational studies can also be performed, as different conformers of a molecule can give rise to distinct vibrational spectra. americanpharmaceuticalreview.com Comparing experimental spectra with those predicted by computational methods like Density Functional Theory (DFT) can provide deeper insights into the molecule's preferred conformation and vibrational dynamics. researchgate.netacs.org

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction (SC-XRD) experiment would provide definitive information on the bond lengths, bond angles, and torsional angles of this compound.

This analysis would confirm the planar structure of the benzene ring and the exact positions of the chloro, amino, and hydroxyl substituents. Furthermore, it would reveal the conformation of the molecule, including the orientation of the -OH and -NH₂ groups relative to the ring.

Crucially, crystallography elucidates the intermolecular interactions that govern the crystal packing. For this compound, extensive hydrogen bonding is expected, involving the amino group as a donor and the hydroxyl group and chlorine atom as potential acceptors. These interactions are key to stabilizing the crystal lattice. The technique is also essential for identifying polymorphism, where the compound may exist in different crystal forms with distinct physical properties. acs.org While the crystal structure for this compound is not publicly available, the methodology has been applied to structurally similar compounds like derivatives of 2-amino-4-chlorophenol (B47367) and 2-amino-6-bromo-4-chlorophenol. znaturforsch.com

Chromatographic Separation Techniques (HPLC, GC-MS) for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for separating this compound from impurities, including isomers, and for quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods employed.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the method of choice for analyzing polar aromatic compounds like this compound. A typical setup would involve a C18 stationary phase and a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution. utu.ac.in UV detection is commonly used, with wavelengths around 280 nm being effective for related chlorophenols. utu.ac.in This technique is highly effective for assessing the purity of the compound and for separating it from positional isomers such as 2-amino-4-chlorophenol, 2-amino-5-chlorophenol, and 4-amino-2-chlorophenol, which would exhibit different retention times. HPLC methods have been successfully developed for closely related compounds, such as 2-amino-6-chloro-4-nitrophenol (B3029376) and derivatives. cir-safety.orgeuropa.eu

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds. thermofisher.com this compound can be analyzed directly by this method. The PubChem database reports GC-MS data for this compound, indicating its amenability to the technique. nih.gov The mass spectrometer provides highly specific detection, confirming the identity of the analyte based on its mass spectrum.

Table 4: GC-MS Data for this compound

| Parameter | Value |

|---|---|

| Retention Index (Kovats, non-polar column) | 1415 |

| Major Mass Fragments (m/z) | 143 (M⁺), 108, 80 |

Data sourced from PubChem and NIST. nih.gov

This method is valuable for detecting and quantifying trace levels of this compound and related impurities in various matrices.

UV-Vis Spectroscopy for Electronic Transitions and Concentration Determination

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. For this compound, absorption is expected in the UV region due to π→π* transitions within the aromatic ring.

The presence of the hydroxyl (-OH), amino (-NH₂), and chloro (-Cl) substituents influences the position and intensity of the absorption bands. The -OH and -NH₂ groups are strong auxochromes, typically causing a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene. HPLC methods for the related compound 2-amino-4-chlorophenol utilize a detection wavelength of 280 nm, suggesting that this compound has significant absorbance in this region. utu.ac.in

While a full UV-Vis spectrum provides qualitative information, the primary application of this technique is for quantitative analysis. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte. This principle is widely used in colorimetric assays and, most commonly, as the basis for detection and quantification in HPLC. By creating a calibration curve of absorbance versus concentration, the amount of this compound in a sample can be accurately determined.

Applications of 2 Amino 6 Chlorophenol in Chemical Synthesis and Materials Science

Precursor in the Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

2-Amino-6-chlorophenol serves as a crucial intermediate in the pharmaceutical industry. lookchem.com Its structure allows for various chemical modifications, making it a key component in the development of new drugs. lookchem.com

One notable application is in the synthesis of HT2C receptor agonists, which are evaluated for their high selectivity in functional and binding assays. avantorsciences.com Additionally, derivatives of this compound are explored as potential lead compounds in drug development, particularly in the fields of oncology and infectious diseases. smolecule.com For instance, (2-Amino-6-chlorophenyl)dimethylphosphine oxide, synthesized from this compound, and its derivatives are investigated for these therapeutic areas. smolecule.com

Furthermore, related compounds like 5-Amino-2-chlorophenol are utilized in the synthesis of antimalarial quinolones and potent anti-HIV agents based on pyrimidinylphenylamine. pharmaffiliates.com The structural analog, 2-amino-4-chlorophenol (B47367), is used in the manufacture of the muscle relaxant chlorzoxazone. iarc.fr

Role in Agrochemical Development and Herbicide/Pesticide Synthesis

In the field of agrochemicals, this compound and its derivatives are important intermediates. smolecule.comangenechemical.com These compounds are used in the synthesis of various pesticides and herbicides. smolecule.com For example, 2-amino-4,6-dichlorophenol, a related compound, is a precursor for pesticides and herbicides. smolecule.com

The compound (2-Amino-6-chlorophenyl)dimethylphosphine oxide, which can be synthesized from this compound, is also being explored for its potential use as a pesticide or herbicide due to its biological activity. smolecule.com

Utilization as a Building Block in Dye and Pigment Chemistry

This compound plays a significant role in the dye and pigment industry. It is a key intermediate in the synthesis of various dyes. A nitrated derivative, 2-amino-6-chloro-4-nitrophenol (B3029376), is widely used in hair dye formulations. cosmeticsinfo.orgjayorganics.com It can act as a direct dye in semi-permanent hair coloring or as a non-reactive colorant in permanent (oxidative) hair dyes. cosmeticsinfo.orgjayorganics.com In oxidative hair dyes, it is stable and contributes to the final color when mixed with a developer like hydrogen peroxide. jayorganics.com

The substitution of the amino group in 2-amino-6-chloro-4-nitrophenol with an alkyl group can produce dyes that impart deep, intense red shades to hair. google.com This has provided a valuable alternative to other red-dyeing nitro dyes. google.com The versatility of aminophenol derivatives is further highlighted by the use of 2-amino-4-chlorophenol-6-sulfonic acid as an intermediate for azo dyes. chemicalbook.comnjit.edu

Monomer in the Synthesis of Specialty Polymers and Resins

While direct applications of this compound as a monomer in large-scale polymer production are not extensively documented in the provided search results, its bifunctional nature (possessing both an amino and a hydroxyl group) makes it a potential candidate for the synthesis of specialty polymers. These functional groups can react to form various linkages, such as amide and ester bonds, which are fundamental to the formation of polyamides and polyesters, respectively. Its derivatives are noted for their role as chemical intermediates in industries that produce plastics.

Application in the Development of Functional Materials (e.g., Ligands for Metal Complexes, Optoelectronic Materials)

This compound and its derivatives are utilized in the development of functional materials, particularly as ligands for metal complexes. The amino and hydroxyl groups can coordinate with metal ions, forming stable complexes. For example, Schiff bases derived from aminophenols can form complexes with transition metals like copper, zinc, cobalt, and nickel. rsc.org These metal complexes have been studied for their unique spectral properties. rsc.org

Azo ligands derived from related aminophenols have been used to synthesize cobalt(III) and nickel(II) complexes, which exhibit octahedral geometry. jmchemsci.com Furthermore, the unique properties of compounds like (2-Amino-6-chlorophenyl)dimethylphosphine oxide suggest potential applications in the development of new materials with specific functionalities. smolecule.com

Intermediate in the Synthesis of Industrial Chemicals

This compound is a versatile intermediate in the broader chemical industry. lookchem.comnbinno.com Its reactivity allows it to be a starting material for a variety of other organic compounds. nbinno.com For instance, it can be a precursor for more complex molecules through reactions like nitration, which leads to the formation of 2-amino-6-chloro-4-nitrophenol, a key intermediate in itself. smolecule.com The ability to undergo various chemical transformations makes this compound a valuable building block for a wide range of industrial chemicals. angenechemical.com

Environmental Fate, Transformation, and Ecotoxicological Assessment of 2 Amino 6 Chlorophenol

Environmental Occurrence and Distribution in Various Matrices (Water, Soil, Air)

Chlorophenolic compounds, as a class, are recognized environmental pollutants introduced into the environment primarily through anthropogenic activities. cdc.govnih.gov Major sources include industrial and pharmaceutical chemical manufacturing, the production and degradation of pesticides and dyes, and waste from wood preservation facilities. nih.govnih.gov Upon release, these compounds can be distributed across various environmental compartments.

Soil: Soil contamination can occur around manufacturing sites and sawmills where chlorophenols were used as wood preservatives. cdc.gov The movement and adsorption of chlorophenols in soil are dependent on factors such as soil pH, organic matter content, and the compound's specific chemical properties. cdc.gov As weak acids, their mobility in soil increases under neutral to alkaline conditions. cdc.gov

Air: Volatilization is a potential transport pathway for chlorophenols, particularly for less chlorinated forms like monochlorophenols. cdc.gov They can enter the atmosphere from contaminated water surfaces or industrial emissions. cdc.gov For the related isomer 2-amino-4-chlorophenol (B47367), accidental release could lead to its presence in the air. iarc.fr

Biodegradation Pathways and Microbial Transformation Mechanisms

The biodegradation of chloroaminophenols (CAPs) is a key process in their environmental removal, with several bacterial strains capable of utilizing them as carbon and energy sources. nih.gov The degradation of CAPs can be initiated by several mechanisms, including the removal of the ammonium (B1175870) ion by a deaminase enzyme, dehalogenation, or ring cleavage. nih.gov

While no specific degradation pathway for 2-Amino-6-chlorophenol has been documented, the pathways for related compounds offer insight into its likely transformation. For instance, the degradation of 2-chlorophenol (B165306) often proceeds through hydroxylation to form 3-chlorocatechol. nih.gov This intermediate is then subject to ring cleavage via either a modified ortho- or meta-cleavage pathway, eventually breaking down into intermediates of the tricarboxylic acid (TCA) cycle. nih.gov

Another relevant pathway is that of 2-chloro-4-aminophenol, which is degraded by Arthrobacter sp.. This process begins with a deaminase enzyme converting it to chlorohydroquinone (B41787) (CHQ) through the removal of the amino group. Subsequently, a dehalogenase removes the chlorine atom to form hydroquinone (B1673460) (HQ), which is then degraded further via ring cleavage. A key feature of this pathway is the removal of both the ammonium and chloride ions before the aromatic ring is broken.

Based on these examples, a plausible biodegradation pathway for this compound could involve an initial deamination or dehalogenation step, followed by hydroxylation to form a chlorocatechol or other dihydroxybenzene intermediate, which would then undergo ring cleavage.

Table 1: Potential Initial Biodegradation Reactions for this compound based on Related Compounds

| Initial Reaction | Enzyme Type | Potential Intermediate | Reference Compound & Pathway |

|---|---|---|---|

| Deamination | Deaminase | 2-Chloro-1,3-dihydroxybenzene (Chlororesorcinol) | 2-Chloro-4-aminophenol |

| Dehalogenation | Dehalogenase | 2-Aminophenol (B121084) | General chloroaromatic degradation |

This table presents inferred data based on established pathways for analogous compounds.

Abiotic Transformation Processes (e.g., Photolysis, Hydrolysis)

In addition to biodegradation, abiotic processes contribute to the transformation of chlorophenols in the environment.

Photolysis: Direct photolysis, driven by ultraviolet radiation from sunlight, can be an important degradation process for chlorophenols, especially near the surface of water bodies. tsijournals.com The rate and products of photolysis can be influenced by pH. For example, the photolysis of 2-chlorophenol produces different primary products depending on whether the compound is in its undissociated or dissociated (anionic) form. The undissociated form primarily yields pyrocatechol, while the dissociated form leads to cyclopentadienic acid. tsijournals.com For this compound, photolysis is an expected transformation pathway, likely involving the substitution of the chlorine atom with a hydroxyl group (photohydrolysis) or other rearrangements.

Hydrolysis: Hydrolysis is another potential abiotic degradation pathway. While generally slow for many chlorophenols, the rate can be influenced by factors like pH and temperature. For a related compound, 2-amino-3,6-dichlorophenol, predictive models suggest a hydrolysis half-life ranging from 30 to 90 days, depending on pH conditions.

Identification and Persistence of Environmental Metabolites

The transformation of this compound, through both biotic and abiotic pathways, is expected to generate various intermediate metabolites. The specific identity of these metabolites has not been documented, but can be inferred from related compounds.

Potential metabolites from biodegradation could include:

Chlorocatechols: If degradation follows the pathway of 2-chlorophenol, a chlorocatechol intermediate would be formed prior to ring cleavage. nih.gov

Aminophenol: Reductive dehalogenation would yield 2-aminophenol.

Chlorohydroquinone or Chlororesorcinol: Deamination could lead to these dihydroxybenzene structures.

Potential metabolites from photolysis could include:

Aminophenoxazones: The photochemical transformation of related dichloroanilines is known to form aminophenoxazones as secondary photoproducts.

Pyrocatechol derivatives: Photohydrolysis could replace the chlorine atom, leading to a dihydroxy-aniline compound.

The persistence of chlorophenols in the environment generally increases with the number of chlorine atoms on the aromatic ring. cdc.gov Resistance to degradation is also influenced by the position of the chlorine atoms. cdc.gov Therefore, as a monochlorinated phenol (B47542), this compound is expected to be moderately persistent, though its metabolites may have different persistence profiles. cdc.gov

Ecotoxicological Impact on Aquatic and Terrestrial Biota

The ecotoxicological effects of this compound have not been specifically investigated. However, chlorophenols as a group are known to be toxic to a wide range of organisms. nih.govresearchgate.net Their toxicity often stems from their ability to uncouple oxidative phosphorylation, disrupting cellular energy production.

Chlorophenols can exert toxic effects on environmental microorganisms, potentially inhibiting key ecosystem functions like nutrient cycling. However, microbial communities can also adapt to the presence of these compounds. Studies have shown that microbial communities exposed to phenol can develop an increased capacity to degrade not only phenol but also structurally related compounds like p-chlorophenol. This adaptation suggests that while an initial shock loading of this compound could be detrimental, existing microbial populations may acclimate and contribute to its degradation over time.

Chlorophenols are generally considered toxic to aquatic life, with effects observed at various trophic levels. nih.gov Toxicity typically increases with the degree of chlorination.

Algae: As primary producers, algae are a critical component of aquatic ecosystems. The related compound 2-amino-6-chloro-4-nitrophenol (B3029376) is classified as hazardous to the aquatic environment, indicating potential toxicity to algae. nih.gov

Invertebrates: Aquatic invertebrates like Daphnia magna are standard models for ecotoxicity testing. While no data exists for this compound, other chlorinated phenols and anilines have been shown to be toxic to these organisms.

Fish: The toxicity of chlorophenols to fish can manifest as histopathological changes and disruption of metabolic processes. nih.gov The half-life of chlorophenols in fish is typically short (less than a day), meaning that tissue contamination indicates recent or ongoing exposure.

Given the general toxicity of this class of compounds, it is prudent to consider this compound as potentially harmful to aquatic life pending the availability of specific toxicological data. The isomer 2-amino-4-chlorophenol is classified as harmful if swallowed and may cause skin irritation, suggesting a potential for biological activity. ilo.org

Table 2: Summary of GHS Hazard Classifications for a Related Isomer, 2-Amino-4-chlorophenol

| Hazard Statement | GHS Classification |

|---|---|

| Harmful if swallowed | Acute toxicity, oral (Category 4) |

| Causes skin irritation | Skin irritation (Category 2) |

| May cause an allergic skin reaction | Skin sensitization (Category 1) |

| Suspected of causing cancer | Carcinogenicity (Category 2) |

Source: ilo.org Note: This data pertains to the isomer 2-Amino-4-chlorophenol and is presented for comparative purposes due to the lack of specific data for this compound.

Effects on Terrestrial Plants and Soil Organisms

The phytotoxicity of chlorophenols generally increases with the number of chlorine atoms. epa.gov For instance, studies on the aquatic plant Lemna minor showed that toxicity increased with greater chlorine substitution. epa.gov In terrestrial plants, chlorophenols can inhibit enzymatic activity and uncouple oxidative phosphorylation, which is a key mechanism of toxicity for pentachlorophenol (B1679276) and likely contributes to the toxicity of other chlorophenols. epa.gov

Research on specific chlorophenols has demonstrated varied effects on different plant species. A study on 4-chlorophenol (B41353) (4-CP) and 2,4-dichlorophenol (B122985) (2,4-DCP) found that the common bean (Phaseolus vulgaris) was more sensitive than maize (Zea mays). scirp.orgresearchgate.net The germination rate index was the most affected parameter, with 2,4-DCP showing higher toxicity for both species. scirp.orgresearchgate.net In another study, willow trees (Salix viminalis) exposed to 4-CP in hydroponic solutions showed almost no inhibition of transpiration at concentrations up to 15 mg/L, but transpiration decreased significantly at concentrations of 37.3 mg/L and higher, with eventual death of the trees at 79.9 mg/L. nih.gov This suggests that phytoremediation could be a viable option for lower concentrations of some chlorophenols. nih.gov

The following table summarizes the phytotoxic effects of various chlorophenols on different plant species.

Table 1: Phytotoxicity of Selected Chlorophenols on Terrestrial and Aquatic Plants

| Compound | Plant Species | Effect | Concentration | Reference |

|---|---|---|---|---|

| 4-Chlorophenol | Phaseolus vulgaris | Inability to germinate | 1.5 g/L | scirp.org |

| 4-Chlorophenol | Zea mays | 20% decrease in germination | 1.5 g/L | scirp.org |

| 2,4-Dichlorophenol | Phaseolus vulgaris | Delayed germination and root growth | 1.0 g/L | scirp.org |

| 2,4-Dichlorophenol | Zea mays | Delayed germination and root growth | 1.0 g/L | scirp.orgresearchgate.net |

| 4-Chlorophenol | Salix viminalis | Decreased transpiration to ≤50% | ≥37.3 mg/L | nih.gov |

| 4-Chlorophenol | Salix viminalis | Wilting and death | 79.9 mg/L | nih.gov |

| 2-Chlorophenol | Lactuca sativa | Seedling growth inhibition | Not specified | nih.gov |

| 2,4,6-Trichlorophenol (B30397) | Lactuca sativa | Seedling growth inhibition | Not specified | nih.gov |

Regarding soil organisms, chlorophenols are known to be toxic to microorganisms and invertebrates. The toxicity is dependent on the concentration of the compound in the soil solution, which is influenced by soil properties. wur.nl For example, the toxicity of chlorophenols to earthworms was found to be similar to that observed in aquatic organisms when accounting for the concentration in soil pore water. wur.nl A study on the earthworm Eisenia fetida found a significant correlation between the median lethal concentration (EC50) of chlorophenols and their octanol/water partition coefficient (logP(ow)). researchgate.net

The effects on soil microbial activity can also be significant. A study on three chlorophenolic compounds (2-chlorophenol, 2,4,6-trichlorophenol, and pentachlorophenol) in two different soil types showed that pentachlorophenol was highly toxic to soil microbiota, inhibiting respiration and other biotic processes. nih.gov 2,4,6-trichlorophenol was also found to be toxic to microbial activity, with the effect being more pronounced in the more acidic Haplic Arenosol than in the more alkaline Calcaric Regosol. nih.gov In contrast, 2-chlorophenol was the least toxic of the three compounds tested. nih.gov

Information on the effects of aminophenols on soil organisms is limited. For p-aminophenol, a low potential for accumulation in soil is indicated by an estimated log Koc of 1.96. oecd.org For 3-aminophenol, no specific data on its effects on soil microorganisms or collembola were found. herts.ac.uk

The following table presents toxicity data for selected chlorophenols on soil organisms.

Table 2: Ecotoxicity of Selected Chlorophenols on Soil Organisms

| Compound | Organism | Endpoint | Value | Reference |

|---|---|---|---|---|

| Chlorophenols | Eisenia fetida (earthworm) | Acute EC50 | Correlated with logP(ow) | researchgate.net |

| 2-Chlorophenol | Soil Microorganisms | Respiration | Least toxic of tested chlorophenols | nih.gov |

| 2,4,6-Trichlorophenol | Soil Microorganisms | Respiration | Toxic, with some recovery observed | nih.gov |

Environmental Risk Assessment Frameworks for this compound

A specific environmental risk assessment framework for this compound has not been established. However, general frameworks for chemical substances, including chlorophenols, are in place and can be applied. These frameworks typically involve a comparison of predicted environmental concentrations (PEC) with predicted no-effect concentrations (PNEC). eurochlor.org

The European Union has a program for assessing the environmental and human health risks of "existing chemicals." eurochlor.org This process involves a thorough evaluation of a substance's properties, exposure pathways, and effects.

In the Netherlands, a system of four environmental risk limits (ERLs) is used for surface waters:

Negligible Concentration (NC): The concentration at which effects are considered negligible.

Maximum Permissible Concentration (MPC): The concentration at which no harmful effects are expected.

Maximum Acceptable Concentration for ecosystems (MACeco): A limit for short-term exposure.

Serious Risk Concentration for ecosystems (SRCeco): The concentration at which serious effects may be expected. rivm.nl

To apply such a framework to this compound, the following steps would be necessary:

Hazard Identification: This would involve a comprehensive review of all available toxicological and ecotoxicological data. Due to the lack of specific data for this compound, this step would heavily rely on data from surrogate compounds like other monochlorophenols and aminophenols. The goal would be to identify potential adverse effects on various environmental compartments (water, soil, air) and trophic levels.

Dose-Response Assessment: This step quantifies the relationship between the dose of the substance and the incidence of adverse effects. For ecotoxicological effects, this would involve determining endpoints such as the No-Observed-Effect Concentration (NOEC), Lowest-Observed-Effect Concentration (LOEC), and the concentration causing 50% effect (EC50) from laboratory studies on relevant organisms (algae, invertebrates, fish, plants, and microorganisms).

Exposure Assessment: This involves estimating the concentrations of this compound that are likely to be found in the environment (PEC). This would require knowledge of its production volumes, use patterns, release scenarios, and its fate and transport in the environment (e.g., degradation rates, partitioning behavior).

Risk Characterization: In this final step, the PEC is compared to the PNEC. The PNEC is derived from the ecotoxicological data by applying assessment factors (also known as safety factors) to the lowest reliable toxicity value. The magnitude of the assessment factor depends on the uncertainty of the data. The ratio of PEC to PNEC determines the level of risk. A PEC/PNEC ratio greater than 1 indicates a potential risk to the environment, warranting further investigation or risk management measures.

Given the data gaps for this compound, a precautionary approach would be necessary, likely involving the use of larger assessment factors in the derivation of the PNEC.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Chlorophenol |

| 2,4-Dichlorophenol |

| 2,4,5-Trichlorophenol |

| 2,4,6-Trichlorophenol |

| 3-Aminophenol |

| 4-Chlorophenol |

| p-Aminophenol |

Toxicological Profiles and Biological Interactions of 2 Amino 6 Chlorophenol

Cellular Uptake and Intracellular Distribution Mechanisms

Limited specific data is available regarding the cellular uptake and intracellular distribution mechanisms of 2-amino-6-chlorophenol. However, based on its chemical properties as a substituted aromatic amine, some general mechanisms can be inferred. As a relatively small and lipophilic molecule, it is likely to be absorbed across cell membranes via passive diffusion. The presence of both an amino and a hydroxyl group allows for hydrogen bonding, which may influence its interaction with membrane components and intracellular molecules.

Once inside the cell, its distribution would be influenced by its partitioning behavior between aqueous and lipid compartments. The amino group can be protonated depending on the intracellular pH, which would affect its solubility and ability to cross internal membranes, such as the mitochondrial or nuclear membranes.

Metabolic Pathways and Biotransformation of this compound in Biological Systems

The biotransformation of chlorophenols and their derivatives is a critical aspect of their toxicology. nih.gov While specific metabolic pathways for this compound are not extensively detailed, general pathways for aminophenols and chlorophenols can provide insights.

The metabolism of similar compounds, such as 2-aminophenol (B121084), in bacteria involves ring cleavage by dioxygenase enzymes. researchgate.netnih.govplos.org For instance, 2-aminophenol-1,6-dioxygenase catalyzes the opening of the aromatic ring. nih.govplos.org It is plausible that this compound could be a substrate for similar enzymes.

In mammals, the biotransformation of aromatic amines and phenols typically involves two phases of metabolism.

Phase I reactions often involve oxidation, reduction, or hydrolysis. The amino group of this compound could undergo N-acetylation, a common pathway for aromatic amines. ebi.ac.uk The aromatic ring could also be hydroxylated.

Phase II reactions involve conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. These reactions include glucuronidation and sulfation of the hydroxyl group.

It is important to note that metabolic activation can sometimes lead to the formation of reactive metabolites that are more toxic than the parent compound. For example, the oxidation of the amino group could lead to the formation of a reactive nitrenium ion, which has been implicated in the mutagenicity of some aromatic amines.

A study on the degradation of 2-chloro-4-aminophenol by Arthrobacter sp. showed that the process was initiated by a deaminase, leading to the formation of chlorohydroquinone (B41787) and the release of an ammonium (B1175870) ion. d-nb.info This suggests that deamination could be a potential metabolic step for this compound as well.

Molecular Mechanisms of Toxicity (e.g., Oxidative Stress Induction, DNA Adduct Formation, Enzyme Inhibition)

The molecular mechanisms of toxicity for this compound are not fully elucidated, but several potential mechanisms can be inferred from studies on related compounds.

Oxidative Stress Induction: Chlorophenols are known to induce oxidative stress. nih.gov The metabolism of this compound could generate reactive oxygen species (ROS), leading to cellular damage. For instance, the metabolic product of pentachlorophenol (B1679276), tetrachlorohydroquinone, is known to induce oxidative DNA damage. nih.gov

DNA Adduct Formation: Reactive metabolites of aromatic amines can form covalent bonds with DNA, creating DNA adducts. epa.gov These adducts can lead to mutations and are a key mechanism in the carcinogenicity of many aromatic amines. researchgate.net While direct evidence for DNA adduct formation by this compound is limited, the potential for its metabolic activation to a reactive species raises this concern. Studies on the metabolite of pentachlorophenol, tetrachloro-1,4-benzoquinone, have shown it forms DNA adducts. acs.org

Enzyme Inhibition: Certain aminophenol derivatives have been shown to inhibit enzymes. google.com For example, some 2-aminophenol derivatives exhibit selective inhibitory activity on 5-lipoxygenase, an enzyme involved in the inflammatory response. google.com It is possible that this compound or its metabolites could inhibit various enzymes, contributing to its toxicity. smolecule.com

In Vitro Toxicological Studies (e.g., Cell Viability Assays, Genotoxicity Testing)

A number of in vitro studies have been conducted to assess the toxicological profile of this compound and related compounds.

| Test Type | System/Organism | Observation | Reference |

| Gene Mutation | Salmonella typhimurium (Ames test) | Negative for gene mutations. europa.eu | europa.eu |

| Chromosomal Aberration | Human lymphocytes | Induced chromosomal aberrations. smolecule.com | smolecule.com |

| Micronucleus Test | Cultured human lymphocytes | Showed potential to induce micronuclei. europa.eu | europa.eu |

| Mouse Lymphoma Assay | Negative for gene mutation. europa.eu | europa.eu | |

| Cytotoxicity | Human cancer cell lines | Reduced cell viability in a dose-dependent manner. |

The results from these studies suggest that while this compound may not be a potent gene mutagen, it does exhibit clastogenic potential (the ability to cause breaks in chromosomes) in vitro. europa.eusmolecule.com

In Vivo Toxicological Assessments (Mechanistic Studies, not specific dosage outcomes)

In vivo studies provide a more comprehensive understanding of a chemical's toxicity within a whole organism.

Skin Sensitization: In a Local Lymph Node Assay (LLNA) in mice, this compound was identified as a skin sensitizer (B1316253), indicating its potential to cause allergic contact dermatitis. europa.eucir-safety.org

Genotoxicity: In contrast to some in vitro findings, in vivo micronucleus tests in mice did not show evidence of mutagenic or clastogenic effects. europa.eu This discrepancy between in vitro and in vivo results highlights the importance of metabolic and detoxification processes that occur in a whole organism.

Systemic Toxicity: Studies in rats have shown that oral administration of a related compound, 2-amino-4-chlorophenol (B47367), can lead to nephrotoxicity (kidney damage) and mild hepatotoxicity (liver damage). researchgate.netiarc.fr

Potential for Allergic Sensitization and Immunotoxicological Effects